![molecular formula C23H26N4O2 B4481978 6-[3-(methoxymethyl)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide](/img/structure/B4481978.png)
6-[3-(methoxymethyl)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Overview
Description
6-[3-(methoxymethyl)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a quinoline moiety, and a pyridine carboxamide group
Preparation Methods
The synthesis of 6-[3-(methoxymethyl)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxymethyl group, and the coupling of the quinoline and pyridine moieties. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxymethyl Group: This step may involve the use of methoxymethyl chloride in the presence of a base.
Coupling Reactions: The quinoline and pyridine moieties can be coupled using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Chemical Reactions Analysis
6-[3-(methoxymethyl)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its complex structure and potential biological activity.
Biological Studies: The compound can be used to study the interactions of pyrrolidine and quinoline derivatives with biological targets.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 6-[3-(methoxymethyl)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and quinoline moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and quinoline derivatives, such as:
Pyrrolidine Derivatives: These compounds are widely used in medicinal chemistry due to their ability to interact with biological targets.
Quinoline Derivatives: Known for their antimalarial and antibacterial properties, quinoline derivatives are important in drug discovery.
6-[3-(methoxymethyl)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
6-[3-(methoxymethyl)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26(15-20-9-7-18-5-3-4-6-21(18)25-20)23(28)19-8-10-22(24-13-19)27-12-11-17(14-27)16-29-2/h3-10,13,17H,11-12,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYAYNTUZWCCLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCC(C4)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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